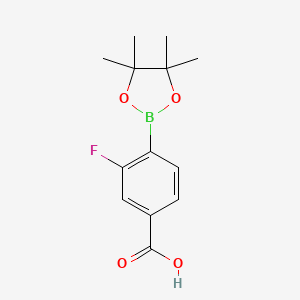

4-Carboxy-2-fluorophenylboronic acid pinacol ester

Description

The exact mass of the compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQNZNXVVRPGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675391 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050423-87-4 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Boronic Esters in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the myriad tools available, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance and mild conditions.[1][2] At the heart of this transformation lies the organoboron reagent. While free boronic acids are foundational, their pinacol ester derivatives have emerged as superior building blocks for many applications.

Boronic acid pinacol esters offer a significant advantage in terms of stability and handling. The cyclic dioxaborolane ring protects the boron center from premature degradation pathways like protodeboronation, a common challenge with electron-deficient or heteroaromatic boronic acids.[3][4] This enhanced stability translates to a longer shelf life, easier purification via standard techniques like column chromatography, and improved reproducibility in reactions.[5]

This guide focuses on a particularly valuable reagent: 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS No. 1050423-87-4) . This molecule is a trifunctional building block, uniquely equipped with:

-

A stable boronic acid pinacol ester , poised for palladium-catalyzed cross-coupling.

-

An ortho-fluorine substituent, a common bioisostere used in drug design to modulate metabolic stability, pKa, and binding interactions.

-

A para-carboxylic acid , providing a versatile handle for subsequent derivatization, such as amide bond formation, enabling its incorporation into larger, more complex molecular scaffolds.

This document serves as a comprehensive technical resource for researchers, providing not only the fundamental properties of this reagent but also detailed, field-proven protocols for its synthesis and application, grounded in mechanistic principles.

Compound Profile and Physicochemical Properties

This compound is a white to off-white solid, valued for its stability and utility as a synthetic intermediate.[6] Its structural features are key to its chemical behavior. The electron-withdrawing nature of both the fluorine and carboxylic acid groups influences the electronic properties of the aromatic ring, which can affect the kinetics of the Suzuki-Miyaura coupling. The pinacol ester ensures the compound is bench-stable and compatible with a wide range of reaction conditions.[7]

| Property | Value | Source(s) |

| CAS Number | 1050423-87-4 | [8][9][10][11] |

| Molecular Formula | C₁₃H₁₆BFO₄ | [8][10] |

| Molecular Weight | 266.07 g/mol | [8][10] |

| Appearance | Solid | [8][10] |

| Melting Point | 199-204 °C | [6] |

| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [6][8] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6] |

Synthesis via Miyaura Borylation: A Validated Protocol

The most common and efficient method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction.[5][12] This palladium-catalyzed process couples an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][13] The reaction is highly valued for its excellent functional group tolerance, allowing for the direct conversion of complex aryl halides into their corresponding boronic esters.

The synthesis of this compound typically starts from 4-bromo-3-fluorobenzoic acid. The choice of a mild base, such as potassium acetate (KOAc), is critical. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, reducing the yield of the desired product.[13]

Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure adapted from established methods for the borylation of functionalized aryl bromides.

Materials:

-

4-Bromo-3-fluorobenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Workflow for Miyaura Borylation

Caption: Experimental workflow for the synthesis of boronic esters.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This reaction enables the formation of a C(sp²)-C(sp²) bond, creating a biaryl linkage, a core structure in countless pharmaceutical agents and organic materials.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step.[2]

-

Transmetalation: The organic group from the boronic ester (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a borate species, facilitating the transfer.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable Pd catalyst

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (2M) or Potassium Phosphate (K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Reactant Setup: In a flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base: Add the chosen solvent system (e.g., Toluene and Ethanol). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Initiation: Add the aqueous base (e.g., 2M Na₂CO₃ solution) via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: If the product contains the free carboxylic acid, an acidic work-up may be required. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate care.

-

Safety: It is classified as an irritant. Avoid contact with skin and eyes, and do not breathe dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Storage: The compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere to prevent potential hydrolysis of the ester.[6]

Conclusion

This compound is a highly versatile and strategic building block for chemical synthesis. Its trifunctional nature—a stable boronic ester for robust cross-coupling, a fluorine atom for modulating biological properties, and a carboxylic acid for downstream functionalization—makes it an invaluable tool for medicinal chemists and materials scientists. The reliable protocols for its synthesis via Miyaura borylation and its application in Suzuki-Miyaura coupling provide a clear and efficient pathway to complex molecular architectures, accelerating discovery in drug development and beyond.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. byjus.com [byjus.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. 1050423-87-4 Cas No. | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: A Versatile Reagent for Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Carboxy-2-fluorophenylboronic acid pinacol ester, a key building block in contemporary organic synthesis. We will delve into its structure, physicochemical properties, synthesis, and diverse applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Core Concepts: Structure and Physicochemical Profile

This compound, with the CAS number 1050423-87-4, is a bifunctional organic compound that marries the reactivity of a boronic ester with the synthetic handles of a carboxylic acid and a fluoro-substituted aromatic ring. This unique combination of functional groups makes it an invaluable tool in the construction of complex molecular architectures.

Molecular Structure:

The structure consists of a benzene ring substituted with a carboxylic acid group at the 4-position, a fluorine atom at the 2-position, and a pinacol boronate ester group at the 1-position. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and solubility in organic solvents, which is a significant advantage over the free boronic acid.[1]

-

SMILES: CC1(C)OB(OC1(C)C)c2ccc(cc2F)C(O)=O[2]

-

InChI: 1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17)[2]

Physicochemical Properties:

A summary of the key physicochemical data for this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆BFO₄ | [2] |

| Molecular Weight | 266.07 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 199-204 °C | [2] |

| Boiling Point (Predicted) | 379.3 ± 32.0 °C | [3] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 3.75 ± 0.10 | [4] |

Synthesis and Characterization: A Practical Approach

Representative Synthetic Protocol: Miyaura Borylation

This protocol describes a representative procedure for the synthesis of this compound from 4-bromo-3-fluorobenzoic acid.

Reaction Scheme:

A representative Miyaura borylation reaction scheme.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methyl protons of the pinacol group, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Will display resonances for all unique carbon atoms in the molecule. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.[5]

-

¹¹B NMR: A single resonance in the range of δ 30-35 ppm is characteristic of a tetracoordinate boronate ester.[5][7]

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carboxylic acid and the B-O bonds of the pinacol ester.

Applications in Modern Chemical Synthesis

The trifunctional nature of this compound makes it a highly versatile reagent in various fields of chemical synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] The boronic ester functionality allows for the formation of carbon-carbon bonds with a wide range of organic halides and triflates. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of the resulting products, while the carboxylic acid group provides a site for further functionalization or can act as a key pharmacophore.[10]

Workflow for a Typical Suzuki-Miyaura Coupling:

A generalized workflow for Suzuki-Miyaura coupling.

Drug Discovery and Medicinal Chemistry

In drug discovery, the introduction of fluorine into a molecule can significantly enhance its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[10] The carboxylic acid group is a common feature in many drug molecules, often involved in hydrogen bonding interactions with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates. For instance, phenylboronic acid derivatives have been utilized in the development of targeted drug delivery systems.[1][11]

Materials Science

The ability of boronic acids and their esters to form covalent bonds with diols has been exploited in the development of functional polymers and materials.[7] The carboxylic acid moiety of this compound can be used to incorporate this unit into polymer backbones or to functionalize surfaces. The resulting materials can exhibit stimuli-responsive behavior, for example, in response to changes in pH or the presence of saccharides.[12]

Reactivity, Stability, and Handling

Reactivity: The primary reactive site is the carbon-boron bond, which participates in transmetalation with palladium catalysts in cross-coupling reactions. The carboxylic acid group can undergo standard transformations such as esterification and amidation.

Stability and Handling:

-

Hydrolytic Stability: While the pinacol ester group enhances stability compared to the free boronic acid, it is still susceptible to hydrolysis, especially under acidic or basic conditions.[13] It is advisable to handle the compound in a dry environment and use anhydrous solvents for reactions.

-

Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3]

-

Safety: this compound is classified as an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a stable boronic ester, a reactive carboxylic acid, and a fluorine-substituted aromatic ring provides chemists with a valuable tool for the construction of complex and functional molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pd-catalyzed cross-coupling of Baylis-Hillman acetate adducts with bis(pinacolato)diboron: an efficient route to functionalized allyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]

- 9. prepchem.com [prepchem.com]

- 10. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Carboxy-2-fluorophenylboronic acid pinacol ester

An In-depth Technical Guide to the Synthesis of 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Abstract

This compound (CAS No: 1050423-87-4) is a pivotal building block in contemporary drug discovery and development.[1][2] Its unique trifunctional nature—comprising a nucleophilic boronic ester for cross-coupling, a carboxylic acid for hydrogen bonding interactions or further derivatization, and a fluorine atom to modulate physicochemical properties—makes it a highly sought-after intermediate. This guide provides an in-depth exploration of the prevalent synthetic strategies for this compound, focusing on the mechanistic rationale behind procedural choices, detailed experimental protocols, and practical field insights for researchers and medicinal chemists.

Strategic Importance in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in the design of bioactive molecules.

-

Boronic Acid Pinacol Ester: This group is exceptionally stable, allowing for easy handling, purification, and storage.[3] It serves as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[4][5][6]

-

Fluorine Substitution: The presence of a fluorine atom ortho to the boronic ester can profoundly influence a drug candidate's properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of the nearby carboxylic acid.

-

Carboxylic Acid Moiety: As a bioisostere of the carboxylic acid group, the boronic acid itself offers unique binding capabilities.[7] The presence of the actual carboxylic acid group provides a strong hydrogen bond donor and acceptor, which is often critical for target engagement. It also serves as a synthetic handle for amide bond formation, enabling further library development.

Retrosynthetic Analysis & Primary Synthetic Routes

Two primary strategies dominate the synthesis of this target molecule: Palladium-catalyzed cross-coupling (Miyaura Borylation) and Iridium-catalyzed C-H activation.

Route A: Miyaura Borylation (Preferred Method)

This is the most common and reliable approach, starting from a readily available halo-substituted benzoic acid. The key disconnection is the C-B bond, formed via a palladium-catalyzed reaction.

Caption: Retrosynthetic analysis via Miyaura Borylation.

Route B: Iridium-Catalyzed C-H Borylation

A more modern, atom-economical approach involves the direct borylation of a C-H bond on 3-fluorobenzoic acid. While potentially more efficient, this route can face challenges with regioselectivity.

Caption: Retrosynthetic analysis via C-H Borylation.

In-Depth Mechanistic Discussion: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][5] It is the most robust and widely-cited method for preparing aryl boronate esters.

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: A boronate species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[3]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-B bond.

Caption: The catalytic cycle for Miyaura Borylation.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is frequently chosen. The bulky, electron-rich dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination, leading to higher yields and preventing catalyst decomposition.

-

Base: Potassium acetate (KOAc) is a critical choice. It is a mild base that is strong enough to activate the diboron reagent but not so strong as to promote significant hydrolysis of the pinacol ester product or cause premature Suzuki coupling between the product and unreacted starting material.[3]

-

Solvent: Anhydrous polar aprotic solvents like dioxane or DMF are used to solubilize the reagents and allow the reaction to be heated to the required temperatures (typically 80-110 °C) to drive the catalytic cycle.

Detailed Experimental Protocol: Miyaura Borylation

This protocol describes a representative procedure for the synthesis of the title compound from 4-bromo-3-fluorobenzoic acid.

Materials & Reagents

| Reagent | Formula | Mol. Wt. | Moles (mmol) | Amount | Role |

| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 10.0 | 2.19 g | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 12.0 (1.2 eq) | 3.05 g | Boron Source |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.30 (3 mol%) | 245 mg | Catalyst Precursor |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 30.0 (3.0 eq) | 2.94 g | Base |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 50 mL | Solvent |

Step-by-Step Methodology

-

Inert Atmosphere Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-3-fluorobenzoic acid (2.19 g), bis(pinacolato)diboron (3.05 g), Pd(dppf)Cl₂·CH₂Cl₂ (245 mg), and potassium acetate (2.94 g).

-

Expert Insight: The use of oven-dried glassware and an inert atmosphere is crucial. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, and moisture can lead to the formation of boronic acids from the desired pinacol ester.

-

-

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (50 mL). Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Trustworthiness: Degassing removes dissolved oxygen, which can oxidize the catalyst and lead to side reactions, ensuring the integrity and reproducibility of the protocol.

-

-

Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up Procedure:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 25 mL).

-

Combine the organic filtrates and concentrate under reduced pressure to obtain a crude solid.

-

-

Purification:

-

Dissolve the crude solid in a minimal amount of dichloromethane.

-

Add hexanes until the solution becomes cloudy, then allow it to stand for crystallization. Alternatively, purify by column chromatography on silica gel.[8]

-

Expert Insight: Purification can sometimes be challenging. If chromatography is required, a solvent system of ethyl acetate/hexanes with 1% acetic acid can help prevent streaking of the carboxylic acid on the silica gel. Neutral alumina can also be an effective stationary phase for boronate esters.[8]

-

-

Characterization: The final product, a white to off-white solid (m.p. 199-204 °C), should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[2][9] The expected yield is typically in the range of 60-80%.

Caption: Experimental workflow for the synthesis of the target compound.

Alternative Strategy: Iridium-Catalyzed C-H Borylation

Direct C-H borylation is an increasingly powerful tool for synthesizing arylboronates.[10] This approach avoids the need for pre-functionalized aryl halides.

-

Mechanism: The reaction is typically catalyzed by an Iridium(I) complex, such as [Ir(OMe)(COD)]₂, and a bipyridine-type ligand. The active catalyst is an Ir(III) tris(boryl) species, which undergoes C-H activation with the arene substrate.[10]

-

Regioselectivity: This is the primary challenge. For 3-fluorobenzoic acid, borylation could occur at C2, C4, or C6. The regiochemical outcome is a complex interplay of sterics and electronics. While fluorine can be an ortho-directing group, the directing effect of the carboxylic acid and steric hindrance from the bulky iridium catalyst often favor borylation at the least hindered positions.[11][12][13] Extensive optimization of ligands and reaction conditions would be required to achieve high selectivity for the desired C4 position.

Conclusion

The synthesis of this compound is most reliably achieved via the Miyaura borylation of 4-bromo-3-fluorobenzoic acid. This method leverages a well-understood, robust palladium-catalyzed cross-coupling reaction. The careful selection of catalyst, base, and anhydrous conditions are paramount to achieving high yields and purity. While direct C-H borylation presents a more atom-economical alternative, overcoming the challenge of regioselectivity remains a significant hurdle for this specific isomer. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable building block for application in drug discovery and materials science.

References

- 1. 1050423-87-4 Cas No. | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 2. This compound 97 1050423-87-4 [sigmaaldrich.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]

- 13. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Carboxy-2-fluorophenylboronic acid pinacol ester molecular weight

An In-Depth Technical Guide to 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, and applications, with a pronounced focus on its role in Suzuki-Miyaura cross-coupling reactions. We present not just the data, but the underlying scientific rationale for its utility and application. Detailed, field-tested protocols are provided to serve as a practical resource for laboratory application, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: A Multifunctional Building Block

In the landscape of pharmaceutical development and materials science, the strategic introduction of fluorine atoms and carboxylic acid moieties into aromatic systems is a cornerstone of molecular design. Fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the carboxylic acid group serves as a versatile handle for further chemical modification or as a key pharmacophoric element.

This compound emerges as a highly valuable reagent that combines these features within a stable, easy-to-handle boronic ester framework. Boronic acids and their esters are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This particular reagent is engineered for precision, offering a pre-functionalized aromatic ring ready for integration into complex molecular architectures. Its pinacol ester form enhances stability and shelf-life compared to the corresponding free boronic acid, mitigating issues with dehydration and trimerization.

This guide will explore the essential technical details of this compound, providing the foundational knowledge and practical methodologies required for its successful application in a research setting.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and characteristics of this compound are summarized below. These data are critical for calculating reaction stoichiometries, selecting appropriate solvents, and establishing safe handling procedures.

| Property | Value | Source(s) |

| Molecular Weight | 266.07 g/mol | [3][4][5] |

| Molecular Formula | C₁₃H₁₆BFO₄ | [3][6][7] |

| CAS Number | 1050423-87-4 | [3][4][8] |

| Appearance | White to off-white solid/powder | [4][7] |

| Melting Point | 199-204 °C | [4][5] |

| pKa | 3.75 ± 0.10 (Predicted) | [6] |

| Storage Conditions | Store at -20°C or room temperature under an inert atmosphere. Keep in a dark, dry place. | [3][7][8] |

Figure 1: Chemical structure and identifiers.

Synthesis Pathway: Palladium-Catalyzed Borylation

The most common and efficient method for synthesizing arylboronic acid pinacol esters is the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂). This approach, often referred to as the Miyaura borylation, is favored for its high yields and excellent functional group tolerance.

The synthesis of this compound typically starts from a readily available precursor like 4-bromo-3-fluorobenzoic acid. The choice of a palladium catalyst and ligand is crucial; a common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) due to its robustness and efficiency. A base, such as potassium acetate (KOAc), is required to facilitate the catalytic cycle.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. usbio.net [usbio.net]

- 4. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. 1050423-87-4|this compound|BLD Pharm [bldpharm.com]

stability and storage of 4-Carboxy-2-fluorophenylboronic acid pinacol ester

An In-depth Technical Guide to the Stability, Storage, and Handling of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 1050423-87-4) is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] As with many boronic acid derivatives, its utility is directly linked to its purity and stability. The pinacol ester functional group imparts greater stability compared to the free boronic acid, yet the compound is not without its vulnerabilities.[3] This guide provides a comprehensive, technically grounded overview of the factors governing the stability of this reagent, establishes best practices for its storage and handling, and details validated analytical methods for assessing its integrity. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to maintain the quality of this critical reagent, ensuring reproducibility and success in their synthetic endeavors.

Physicochemical Profile and Core Stability Challenges

Understanding the fundamental properties of a reagent is the first step toward ensuring its long-term viability. This compound is a white to off-white solid at room temperature.[4][5] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1050423-87-4 | [4][5][6] |

| Molecular Formula | C₁₃H₁₆BFO₄ | [4][5][7] |

| Molecular Weight | 266.07 g/mol | [4][5][7] |

| Appearance | Solid | [4][5] |

| Melting Point | 199-204 °C | [4][5] |

| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [4][5] |

The primary threat to the integrity of this compound is not thermal decomposition under normal conditions, but rather chemical degradation through hydrolysis.

The Inherent Susceptibility to Hydrolysis

The boronic acid pinacol ester linkage is susceptible to cleavage by water. This reaction, depicted below, regenerates the parent 4-carboxy-2-fluorophenylboronic acid and pinacol.[1][8] While the pinacol ester is significantly more robust than the free boronic acid (which can self-condense to form boroxines), the presence of moisture—whether from the atmosphere, solvents, or contaminated equipment—will inevitably drive this degradation.[8][9] The resulting boronic acid has different physical properties and reactivity, which can critically impact reaction yields and impurity profiles in downstream applications.

References

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cas 1050423-87-4,this compound | lookchem [lookchem.com]

- 5. This compound 97 1050423-87-4 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. 1050423-87-4|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: A Comprehensive Guide

Affiliation: Google AI

Abstract: 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS: 1050423-87-4) is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers to ensure compound identity, purity, and proper handling in synthetic applications. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its IUPAC name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a bifunctional molecule.[2] It incorporates a carboxylic acid group, a fluorine atom, and a boronic acid pinacol ester moiety on a benzene ring. This unique combination of functional groups makes it a versatile reagent in organic synthesis. The molecular formula of the compound is C₁₃H₁₆BFO₄, and it has a molecular weight of 266.07 g/mol .[3][4] The compound typically appears as a solid with a melting point in the range of 199-204 °C.

This guide will delve into the essential spectroscopic techniques used to characterize this compound, providing both theoretical background and practical considerations for data acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound give rise to distinct signals in various spectroscopic analyses.

Diagram of the logical relationship between molecular structure and expected spectroscopic signals.

Caption: Relationship between the molecular structure and expected NMR and MS signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation: While the actual spectrum is not publicly available, a predicted ¹H NMR spectrum would exhibit the following key signals:

-

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the fluorine and boronic ester substituents, they will display complex splitting patterns (doublets and doublets of doublets).

-

Pinacol Protons: The twelve equivalent protons of the four methyl groups on the pinacol moiety will give rise to a sharp singlet around 1.3 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

-

Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

Data Interpretation: A predicted ¹³C NMR spectrum would show:

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically 110-170 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. The carbon bonded to the boron atom will exhibit a broader signal due to quadrupolar relaxation.

-

Carboxyl Carbon: A signal in the downfield region (typically 165-185 ppm).

-

Pinacol Carbons: Two signals, one for the quaternary carbons of the pinacol backbone (around 84 ppm) and one for the methyl carbons (around 25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Acquisition Mode: Data can be acquired in either positive or negative ion mode.

Data Interpretation: In the absence of experimental data, predicted mass-to-charge ratios (m/z) can be informative. For this compound (C₁₃H₁₆BFO₄), the following ions would be expected:

| Adduct | Predicted m/z |

| [M+H]⁺ | 267.11986 |

| [M+Na]⁺ | 289.10180 |

| [M-H]⁻ | 265.10530 |

The predicted m/z values are based on computational models.

Summary and Conclusion

The spectroscopic characterization of this compound is crucial for its effective use in research and development. While publicly available experimental spectra are scarce, this guide provides a comprehensive overview of the expected NMR and MS data based on the compound's structure and the principles of these analytical techniques. The provided experimental protocols offer a starting point for researchers to acquire high-quality data. A thorough analysis of the aromatic region in ¹H and ¹³C NMR, along with accurate mass determination, will unequivocally confirm the identity and purity of this important synthetic building block.

References

An In-depth Technical Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: A Keystone Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Carboxy-2-fluorophenylboronic acid pinacol ester, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, physicochemical properties, synthesis, and applications, with a focus on the causal factors that make it a valuable reagent in the synthesis of complex molecules.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

This compound (CAS No. 1050423-87-4) has emerged as a pivotal reagent in contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the unique combination of a boronic acid pinacol ester, a fluorine atom, and a carboxylic acid moiety on a phenyl ring. This trifecta of functional groups provides a versatile platform for constructing intricate molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

The pinacol ester group offers enhanced stability and ease of handling compared to the free boronic acid, mitigating issues such as dehydration to boroxines and facile protodeboronation.[2] The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity.[3] The carboxylic acid group serves as a versatile handle for further functionalization, enabling the attachment of the phenylboronic acid scaffold to other molecular fragments through amide bond formation or other derivatizations.

This guide will provide a comprehensive examination of this valuable building block, from its fundamental properties to its practical applications, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid that is commercially available from a variety of suppliers.[4][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1050423-87-4 | [6] |

| Molecular Formula | C13H16BFO4 | [6] |

| Molecular Weight | 266.07 g/mol | [6] |

| Melting Point | 199-204 °C | [4] |

| Appearance | White to off-white solid | [3] |

| Purity (Typical) | ≥97% | [4] |

| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [4] |

Commercial Suppliers:

This reagent is readily available from major chemical suppliers, often in quantities ranging from grams to kilograms. Some of the prominent suppliers include:

Researchers should always consult the supplier's certificate of analysis for lot-specific purity and characterization data.

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and handling considerations. A common synthetic approach involves the palladium-catalyzed cross-coupling of a suitable aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).

A plausible synthetic route is outlined below:

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-カルボキシ-2-フルオロフェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. 1050423-87-4 Cas No. | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 7. 1050423-87-4|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Carboxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2][3] This guide elucidates the reaction mechanism, details the strategic considerations for coupling this electronically and sterically demanding substrate, and provides a robust, step-by-step protocol for its successful implementation. We will explore the causality behind the selection of catalysts, ligands, and bases, and offer troubleshooting advice for common challenges.

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for synthesizing biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The specific substrate, this compound, is a particularly valuable building block. The resulting 2-fluoro-4-carboxybiphenyl structures are of significant interest in medicinal chemistry, where the fluorine atom can enhance metabolic stability and binding affinity, and the carboxylic acid group provides a key handle for further functionalization or for acting as a pharmacophore itself.

The use of the pinacol ester form of the boronic acid offers significant advantages over the free boronic acid. Pinacol esters are generally more stable, have a longer shelf life, are less sensitive to moisture, and are easier to handle.[5][6] This enhanced stability often leads to cleaner reactions and more reproducible yields.

However, the electronic and steric nature of this substrate presents unique challenges:

-

Steric Hindrance: The ortho-fluorine atom can sterically impede the approach of the coupling partners to the palladium catalyst center.

-

Electronic Effects: Both the fluorine and carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the boronic ester in the transmetalation step.

-

Functional Group Compatibility: The acidic proton of the carboxylic acid requires careful selection of the base to avoid side reactions or catalyst deactivation.[7]

This guide will address these challenges and provide a clear pathway to success.

The Catalytic Cycle: Mechanism & Rationale

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][8][9] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4][11] Electron-deficient aryl halides generally accelerate this step.[12]

-

Transmetalation: This is the crucial step where the organic group from the boron reagent (Ar') is transferred to the palladium center. This step requires activation by a base.[8][13] The base activates the boronic ester, facilitating the transfer of the aryl group to the palladium complex.[13][14]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2] Bulky, electron-donating ligands on the palladium catalyst typically promote this step.[3][12]

Strategic Component Selection for this compound

Success with this specific substrate hinges on the judicious selection of each reaction component to overcome its inherent challenges.

| Component | Recommended Choice | Rationale & Justification |

| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust, air-stable precatalyst.[15][16] The dppf ligand is both electron-rich and has a large bite angle, which is effective for coupling sterically hindered and electron-deficient substrates by promoting both oxidative addition and reductive elimination.[2][17] |

| Aryl Halide Partner | Aryl Bromide or Iodide | Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive. Aryl chlorides are generally less reactive and may require more specialized, highly active catalysts.[4][11] |

| Base | K₂CO₃ or K₃PO₄ | A moderately strong inorganic base is required. K₂CO₃ is a common and effective choice.[15] K₃PO₄ can also be highly effective, particularly with challenging substrates. An aqueous solution of the base is necessary to hydrolyze the pinacol ester in situ, generating the active boronate species required for transmetalation.[5] Sufficient base must be used to neutralize the carboxylic acid proton as well. |

| Solvent System | 1,4-Dioxane / H₂O or DME / H₂O | A polar aprotic solvent mixed with water is ideal. This combination ensures solubility for the organic substrates, the palladium complex, and the inorganic base, creating the necessary biphasic environment for the catalytic cycle to operate efficiently.[15] |

| Reaction Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with sterically hindered or electronically deactivated substrates. |

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Figure 2. General Experimental Workflow for the Suzuki-Miyaura Coupling.

Materials & Reagents:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.02 - 0.05 eq, 2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (or DME), anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

-

Degassing: Sparge the reaction mixture with argon for 15-20 minutes to ensure all dissolved oxygen is removed. The solution will typically be a reddish-brown or dark suspension.

-

Heating & Monitoring: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid product.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl carboxylic acid product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient degassing.3. Insufficient base or water. | 1. Use a fresh bottle of catalyst.2. Ensure thorough degassing with argon/nitrogen.3. Ensure at least 3 eq. of base are used and the solvent system contains 15-20% water. |

| Protodeboronation | The boronic ester is replaced by a hydrogen atom. This can be caused by excess water, high temperatures, or certain bases. | 1. Reduce reaction time once starting material is consumed.2. Try a different base, such as K₃PO₄ or Cs₂CO₃.3. Ensure the boronic ester is of high quality. |

| Homocoupling of Boronic Ester | Oxygen in the reaction mixture can promote the homocoupling of the boronic ester. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction. |

| Poor Product Solubility during Workup | The carboxylate salt of the product may be soluble in the aqueous layer. | Ensure the reaction mixture is thoroughly acidified (pH 2-3) before extraction to ensure the product is in its neutral, acid form. |

Safety Precautions

-

Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Organic solvents like dioxane and DME are flammable.

-

Procedure: Reactions should be conducted under an inert atmosphere as palladium catalysts can be air-sensitive. Pressure may build up during heating; ensure the system is not sealed.

This guide provides a robust framework for utilizing this compound. As with any chemical reaction, small-scale optimization of conditions may be necessary for different aryl halide coupling partners to achieve maximum yield and purity.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. wwjmrd.com [wwjmrd.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thermofishersci.in [thermofishersci.in]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the effective use of 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS No. 1050423-87-4) in Suzuki-Miyaura cross-coupling reactions.[1][2] This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. This document elucidates the mechanistic principles of the Suzuki-Miyaura reaction, discusses the specific reactivity imparted by the fluoro and carboxyl substituents, and presents a detailed, field-proven protocol for its application. Troubleshooting advice and a comparative analysis of reaction parameters are included to empower researchers to optimize their synthetic strategies.

Introduction: A Strategically Substituted Building Block

This compound is a highly valuable reagent in modern organic synthesis. Its structure incorporates three key features that make it a powerful tool for the construction of carbon-carbon bonds:

-

The Boronic Acid Pinacol Ester: This group provides stability, lower toxicity, and ease of handling compared to free boronic acids.[3] The pinacol protecting group minimizes side reactions like protodeboronation and trimerization, ensuring the reagent's integrity during storage and reaction setup.[3]

-

The Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the aromatic ring, which can affect the rate and efficiency of the catalytic cycle.[4] Its position ortho to the boronic ester can also introduce steric considerations that may impact ligand choice and reaction kinetics.

-

The Para-Carboxylic Acid Group: This functional handle offers a site for further synthetic elaboration, making the reagent ideal for building complex molecules, such as active pharmaceutical ingredients (APIs). However, its acidic nature requires careful consideration in the choice of base to prevent catalyst inhibition or unwanted side reactions.

The Suzuki-Miyaura reaction, for which this reagent is primarily designed, is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[5] This reaction was the subject of the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.

Mechanistic Considerations and Causality of Component Selection

A successful Suzuki-Miyaura coupling hinges on the interplay of the catalyst, base, and solvent. Understanding the underlying mechanism allows for rational optimization of reaction conditions.

The Palladium Catalytic Cycle

The generally accepted mechanism proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for halides is typically I > Br > OTf >> Cl.[6]

-

Transmetalation: The organic group from the boronic ester (Ar²) is transferred to the palladium center. This step requires activation of the boronic ester by a base. The base reacts with water to form hydroxide, which then coordinates to the boron atom, forming a more nucleophilic boronate species ([Ar²-B(OR)₂OH]⁻) that facilitates the transfer.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The Role of Substituents in this compound

-

Electron-Withdrawing Effects: The ortho-fluoro and para-carboxy groups are both electron-withdrawing. While electron-withdrawing groups on the aryl halide partner generally accelerate the oxidative addition step, their presence on the boronic acid partner can decrease its nucleophilicity, potentially slowing the transmetalation step. This electronic profile necessitates a carefully chosen catalyst system capable of facilitating transmetalation of electron-deficient substrates.

-

The Carboxylic Acid: The acidic proton of the carboxyl group will be deprotonated by the base used in the reaction. This requires the use of at least one extra equivalent of base. The resulting carboxylate can potentially coordinate to the palladium center, which may influence catalyst activity. Using a strong, non-coordinating base or a base that also acts as a fluoride scavenger can be beneficial.

-

The Pinacol Ester: Pinacol esters are generally less reactive than their corresponding boronic acids but offer greater stability.[3] The bulky pinacol group can sterically hinder the approach to the boron atom, which can be overcome by using appropriate ligands and reaction temperatures.

Recommended Protocol for Suzuki-Miyaura Coupling

While no single protocol is universally optimal, the following procedure is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides. This protocol is synthesized from established methodologies for similar electron-deficient and sterically demanding substrates.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Purpose |

| This compound | 1050423-87-4 | 266.07 g/mol | Boron coupling partner |

| Aryl/Heteroaryl Bromide | Varies | Varies | Halide coupling partner |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 g/mol | Palladium catalyst precursor |

| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 584-08-7 | 138.21 g/mol | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Organic Solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-solvent, facilitates base action |

| Nitrogen or Argon Gas | N/A | N/A | Inert atmosphere |

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

-

Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of couplings. A strong base like K₂CO₃ or K₃PO₄ is necessary to form the active boronate species and neutralize the carboxylic acid.

-

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl halide should be approximately 0.1 M.

-

Causality: A mixture of an organic solvent and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate. Degassing the solvents prevents catalyst oxidation.

-

-

Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine).

-

Note: Acidification of the aqueous layer may be necessary to protonate the carboxylic acid of the product before extraction if it partitions into the aqueous phase as a salt.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.

Optimization and Troubleshooting

| Parameter | Recommended Condition | Rationale & Optimization Tips |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | A reliable starting point. For very challenging couplings (e.g., with aryl chlorides), consider more active catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (3 eq) | Strong inorganic bases are standard. Cs₂CO₃ is often more effective but also more expensive. Ensure at least 2 equivalents are used to account for the acidic proton on the boronic ester. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/water is a common choice. For higher temperatures, toluene can be used. DMF is an option but can be difficult to remove. The ratio of organic solvent to water (from 3:1 to 10:1) can be optimized. |

| Temperature | 80 - 110 °C | Higher temperatures generally increase reaction rates but can also lead to decomposition. Microwave heating can significantly reduce reaction times. |

| Low Yield | - | Troubleshooting: Ensure rigorous exclusion of oxygen. Check the quality of the boronic ester, as they can slowly hydrolyze. Try a different catalyst/ligand system or a stronger base like Cs₂CO₃. |

| Side Reactions | - | Troubleshooting: Protodeboronation (loss of the boronic ester group) can occur. Using milder bases (like K₂CO₃ instead of K₃PO₄) or lower temperatures might help. Homocoupling of the boronic ester can be minimized by ensuring efficient oxidative addition of the aryl halide. |

Conclusion

This compound is a robust and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the electronic effects of the fluoro and carboxyl substituents allows for the rational selection of reaction conditions. The protocol provided herein serves as a validated starting point for researchers, enabling the efficient incorporation of the 3-fluoro-4-carboxyphenyl moiety into a wide range of molecular architectures, thereby facilitating advancements in drug discovery and materials science.

References

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

The Strategic Application of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester in Modern Medicinal Chemistry

Introduction: A Multifunctional Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. The compound 4-Carboxy-2-fluorophenylboronic acid pinacol ester stands out as a particularly valuable and versatile building block for medicinal chemists. Its unique trifunctional nature—a Suzuki-Miyaura reactive boronic ester, an ortho-positioned fluorine atom, and a para-positioned carboxylic acid—provides a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The carboxylic acid group offers a handle for further derivatization or can act as a key interaction point with biological targets, while also impacting solubility. Finally, the pinacol-protected boronic acid is a stable and efficient partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is fundamental to the construction of biaryl and heteroaryl structures prevalent in many pharmaceuticals.[2][3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound. We will explore its critical role in the synthesis of high-value therapeutic agents, with a particular focus on the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Application: A Key Component in the Synthesis of PARP Inhibitors

A prominent and highly successful application of fluorinated phenylboronic acids is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[4] These drugs have shown remarkable efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5] One of the leading PARP inhibitors, Niraparib (marketed as Zejula®), incorporates the 4-carboxy-2-fluorophenyl moiety, making building blocks like this compound essential for its synthesis.[6][7]